

IPN60090 In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: IPN60090

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Abstract

IPN60090 is a potent and selective inhibitor of glutaminase-1 (GLS-1), an enzyme crucial for the metabolic reprogramming of many cancer cells.[1][2][3][4][5] This document provides detailed protocols for key in vitro assays to characterize the activity of **IPN60090**, including a biochemical enzyme assay, a cell-based proliferation assay, and a target engagement assay. The provided methodologies are based on published research and are intended to guide researchers in the evaluation of **IPN60090** and similar GLS-1 inhibitors.[1]

Introduction

Glutaminase-1 (GLS-1) catalyzes the conversion of glutamine to glutamate, a critical step in glutaminolysis that provides cancer cells with essential intermediates for energy production and biosynthesis.[1][6] Inhibition of GLS-1 is a promising therapeutic strategy for tumors dependent on glutamine metabolism.[1][2][3][4][5][6] **IPN60090** is an orally active and highly selective GLS-1 inhibitor with excellent physicochemical and pharmacokinetic properties.[7] It has demonstrated potent anti-tumor activity in preclinical models and is currently in clinical development.[1][2][3][4][5] The following protocols describe standard in vitro methods to assess the potency and cellular activity of **IPN60090**.

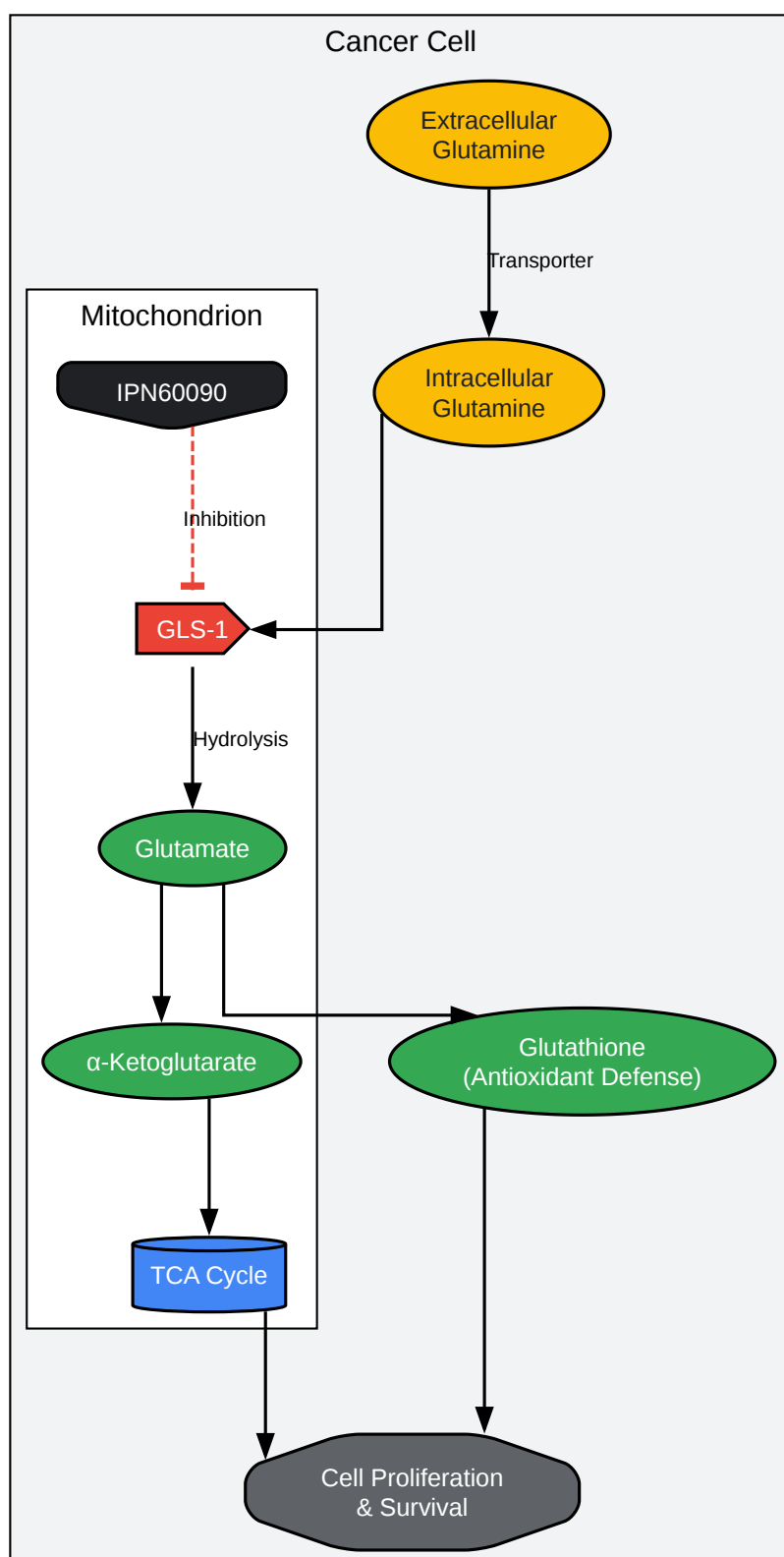
Data Presentation

Table 1: In Vitro Activity of IPN60090

Assay Type	Target/Cell Line	Parameter	Value	Reference
Biochemical Assay	Recombinant Human GLS-1 (GAC isoform)	IC50	31 nM	[7]
Biochemical Assay	Recombinant Human GLS-2	IC50	>50,000 nM	[7]
Cell Proliferation Assay	A549 (Non-Small Cell Lung Carcinoma)	IC50	26 nM	[7]
Cellular Target Engagement	Measures Glutamine to Glutamate Conversion	IC50	Similar to cell viability IC50	[1]

Signaling Pathway

The metabolic pathway targeted by **IPN60090** is central to cancer cell metabolism. Glutamine is taken up by the cell and converted to glutamate by GLS-1 in the mitochondria. Glutamate can then be converted to α -ketoglutarate, which enters the TCA cycle to generate ATP and other biosynthetic precursors. Alternatively, glutamate can be used for the synthesis of glutathione, a key antioxidant. By inhibiting GLS-1, **IPN60090** blocks these downstream metabolic processes, leading to reduced proliferation and cell death in glutamine-dependent cancer cells.[1][6]



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Caption: **IPN60090** inhibits GLS-1, blocking glutamine metabolism in cancer cells.

Experimental Protocols

GLS-1 Biochemical Assay (Dual-Coupled Enzyme Assay)

This assay measures the enzymatic activity of purified recombinant human GLS-1 (GAC isoform) by quantifying the production of glutamate.[1] The glutamate produced is then converted by glutamate dehydrogenase (GDH), which reduces NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically. A three-enzyme coupled fluorescent assay can also be utilized where diaphorase converts resazurin to the fluorescent resorufin in the presence of NADH.[8]

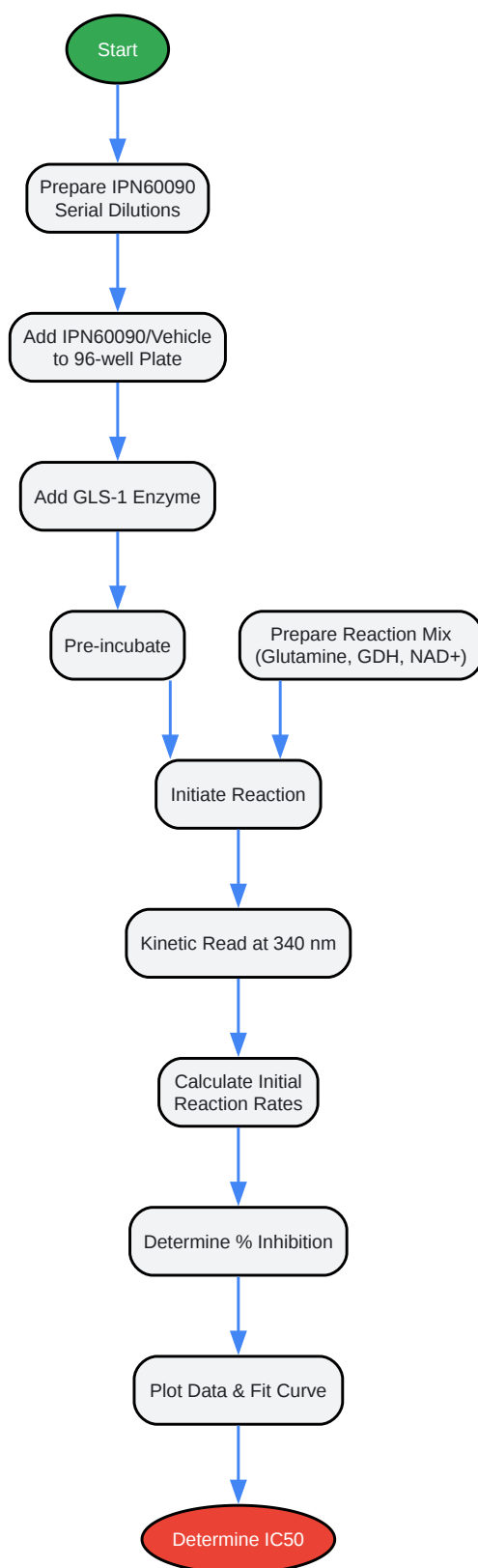
Materials:

- Recombinant Human GLS-1 (GAC isoform)
- L-Glutamine
- Glutamate Dehydrogenase (GDH)
- β -Nicotinamide adenine dinucleotide (NAD⁺)
- Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
- **IPN60090**
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **IPN60090** in DMSO.
- Perform serial dilutions of **IPN60090** in assay buffer to create a concentration gradient.
- In a 96-well plate, add the diluted **IPN60090** or vehicle control (DMSO in assay buffer).
- Add the GLS-1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

- Prepare a reaction mixture containing L-glutamine, GDH, and NAD⁺ in assay buffer.
- Initiate the enzymatic reaction by adding the reaction mixture to each well.
- Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm (for NADH production) over time at 37°C.
- Calculate the initial reaction rates (V_0) from the linear portion of the kinetic curves.
- Determine the percent inhibition for each **IPN60090** concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Caption: Workflow for the GLS-1 biochemical assay.

Cell Proliferation Assay (A549 Cell Line)

This assay determines the effect of **IPN60090** on the proliferation of the A549 non-small cell lung cancer cell line, which is known to be dependent on glutamine metabolism.^[1]

Materials:

- A549 cells
- Complete growth medium (e.g., RPMI-1640 with 10% FBS and 2 mM L-glutamine)
- **IPN60090**
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- 96-well clear bottom, black-sided microplates
- Incubator (37°C, 5% CO₂)

Procedure:

- Seed A549 cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of **IPN60090** in complete growth medium.
- Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of **IPN60090** or vehicle control.
- Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
- After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for signal development.
- Measure the luminescence or fluorescence using a microplate reader.
- Calculate the percent viability for each treatment relative to the vehicle control.

- Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay

This assay confirms that **IPN60090** inhibits GLS-1 within the cellular context by measuring the conversion of glutamine to glutamate.^[1] This can be achieved using techniques such as mass spectrometry to quantify the intracellular levels of these metabolites.

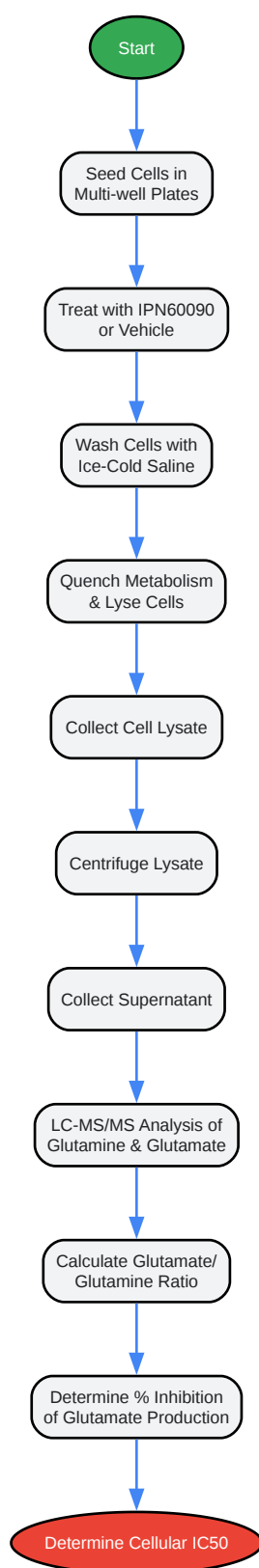
Materials:

- A549 cells (or other relevant cell line)
- Complete growth medium
- **IPN60090**
- 6-well or 12-well plates
- Methanol/Acetonitrile/Water extraction solvent
- LC-MS/MS system

Procedure:

- Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
- Treat the cells with various concentrations of **IPN60090** or vehicle control for a defined period (e.g., 4-24 hours).
- After treatment, aspirate the medium and quickly wash the cells with ice-cold saline.
- Immediately add ice-cold extraction solvent (e.g., 80% methanol) to quench metabolism and lyse the cells.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris.

- Collect the supernatant containing the metabolites.
- Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of glutamine and glutamate.
- Calculate the ratio of glutamate to glutamine for each treatment condition.
- Determine the percent inhibition of glutamate production for each **IPN60090** concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.



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Caption: Workflow for the cellular target engagement assay.

Conclusion

The in vitro assays described provide a robust framework for the characterization of the GLS-1 inhibitor **IPN60090**. These protocols can be adapted to assess the activity of other GLS-1 inhibitors and to investigate their effects in various cancer cell line models. Consistent and rigorous application of these methods is essential for advancing our understanding of GLS-1 inhibition as a cancer therapy.

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